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Compound of Interest

Compound Name: Methanesulfonic anhydride

Cat. No.: B054373

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic anhydride ((CH3S02)20), also known as mesyl anhydride, is a highly
reactive and powerful electrophile extensively utilized in organic synthesis. Its potent
sulfonylating capabilities make it an invaluable reagent for the introduction of the
methanesulfonyl (mesyl) group, a critical functional group in the development of
pharmaceuticals and other complex organic molecules. This technical guide provides a
comprehensive overview of the electrophilicity of methanesulfonic anhydride, supported by
guantitative data, detailed experimental protocols, and visual representations of its chemical
behavior.

Core Concepts: The Electrophilicity of
Methanesulfonic Anhydride

The strong electrophilicity of methanesulfonic anhydride stems from the presence of two
highly electron-withdrawing methanesulfonyl groups attached to a central oxygen atom. This
arrangement creates a significant partial positive charge on the sulfur atoms, making them
highly susceptible to nucleophilic attack.

Compared to its counterpart, methanesulfonyl chloride (MsCl), methanesulfonic anhydride
often offers advantages in terms of reaction cleanliness, as it circumvents the formation of
chlorinated byproducts.[1][2] However, the choice between the two reagents is often dictated
by the specific substrate and desired reaction conditions.
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Quantitative Analysis of Electrophilicity

While extensive kinetic studies directly comparing the electrophilicity of methanesulfonic
anhydride with other sulfonylating agents under various synthetic conditions are not
abundantly available in the literature, its high reactivity is well-established. Solvolysis studies
provide some quantitative insight into its electrophilic character.

A study on the solvolysis of methanesulfonic anhydride across 34 different solvents and
solvent mixtures yielded a Grunwald-Winstein correlation with an | value of 0.76 + 0.06 and an
m value of 0.34 + 0.04. The appreciable values for both | (sensitivity to solvent nucleophilicity)
and m (sensitivity to solvent ionizing power) suggest a reaction mechanism with significant Sn2
character, where bond formation is concerted with bond breaking.

For a deeper, theoretical understanding of its electrophilicity, computational chemistry provides
valuable tools such as the calculation of the Lowest Unoccupied Molecular Orbital (LUMO)
energy and the generation of electrostatic potential maps. A lower LUMO energy generally
correlates with higher electrophilicity. While specific, publicly available computational studies
detailing the LUMO energy of methanesulfonic anhydride are scarce, general principles of
electronic effects confirm the high electrophilicity of the sulfur centers.

Key Applications and Experimental Protocols

Methanesulfonic anhydride is a versatile reagent employed in a variety of chemical
transformations. Below are detailed protocols for some of its most common applications.

Mesylation of Alcohols

The conversion of alcohols to methanesulfonates (mesylates) is a cornerstone application of
methanesulfonic anhydride. Mesylates are excellent leaving groups, facilitating subsequent
nucleophilic substitution or elimination reactions.

Experimental Protocol: General Procedure for the Mesylation of a Primary Alcohol
Materials:
e Primary alcohol

o Methanesulfonic anhydride (Msz20)
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Triethylamine (TEA) or Pyridine

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCOs) solution
Brine

Anhydrous sodium sulfate (Na2S0O4) or magnesium sulfate (MgSOa)

Procedure:

Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert
atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add triethylamine (1.5 - 2.0 eq) or pyridine (2.0 - 3.0 eq) to the solution and stir for 5-10
minutes.

Slowly add a solution of methanesulfonic anhydride (1.2 - 1.5 eq) in anhydrous DCM to
the reaction mixture. Maintain the temperature at O °C during the addition.

Allow the reaction to stir at 0 °C for 1-2 hours, or until the reaction is complete as monitored
by thin-layer chromatography (TLC).

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

Separate the organic layer and wash it sequentially with water, 1 M HCI (if pyridine is used),
and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and
concentrate under reduced pressure to afford the crude mesylate.

Purify the product by column chromatography on silica gel if necessary.

Reaction Workflow for Mesylation of an Alcohol
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Mesylation of an alcohol using methanesulfonic anhydride.

Synthesis of Sulfonamides

Methanesulfonic anhydride readily reacts with primary and secondary amines to form the
corresponding methanesulfonamides. Sulfonamides are a crucial class of compounds in
medicinal chemistry.

Experimental Protocol: General Procedure for the Synthesis of a Sulfonamide from a Primary
Amine

Materials:

Primary amine

Methanesulfonic anhydride (Msz0)

Pyridine or Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

1 M Hydrochloric acid (HCI)
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o Saturated aqueous sodium bicarbonate (NaHCOs) solution
e Brine
e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

Dissolve the primary amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
e Add pyridine (2.0 eq) or triethylamine (1.5 eq) to the solution and cool to 0 °C.

e Slowly add a solution of methanesulfonic anhydride (1.1 eq) in anhydrous DCM to the
reaction mixture.

 Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as
indicated by TLC.

 Dilute the reaction mixture with DCM and wash sequentially with 1 M HCI, saturated
aqueous NaHCOs solution, and brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

e The crude sulfonamide can be purified by recrystallization or column chromatography.

Reaction Pathway for Sulfonamide Formation
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Mechanism of sulfonamide formation.

Friedel-Crafts Sulfonylation

Methanesulfonic anhydride can act as an electrophile in Friedel-Crafts reactions with
electron-rich aromatic compounds to introduce a methanesulfonyl group. This reaction often
requires a Lewis acid catalyst.

Experimental Protocol: "Greener" Friedel-Crafts Acylation (Adapted for Sulfonylation)
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While the cited literature focuses on acylation using carboxylic acids and methanesulfonic
anhydride as an activator, a similar principle can be applied for sulfonylation, where the
anhydride itself is the electrophile.

Materials:

» Electron-rich aromatic compound (e.g., anisole, toluene)

¢ Methanesulfonic anhydride (Msz0)

o (Optional) Lewis acid catalyst (e.g., AICIs, FeCls) or a strong protic acid.

Procedure:

To the aromatic substrate (1.0 eq), add methanesulfonic anhydride (1.1 - 1.5 eq) at room
temperature with stirring.

e If required, carefully add a catalytic amount of a Lewis acid. The reaction is often exothermic.
e Heat the reaction mixture to 50-80 °C and monitor the progress by TLC or GC-MS.

o After completion, cool the reaction mixture to room temperature and carefully quench by
pouring it onto a mixture of ice and water.

o Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
e Wash the organic layer with saturated aqueous NaHCOs solution and brine.
» Dry the organic layer over anhydrous Na=SOa, filter, and concentrate.

» Purify the resulting sulfone by recrystallization or column chromatography.

Oxidation of Alcohols (Swern-Moffatt Type Oxidation)

In combination with dimethyl sulfoxide (DMSO), methanesulfonic anhydride can be used as
an activating agent for the oxidation of primary and secondary alcohols to aldehydes and
ketones, respectively.[2][3] This is a variation of the Swern and Moffatt oxidations.

Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol
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Materials:

Secondary alcohol

Dimethyl sulfoxide (DMSO), anhydrous
Methanesulfonic anhydride (Ms20)
Triethylamine (TEA), anhydrous

Dichloromethane (DCM), anhydrous

Procedure:

To a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM under an inert atmosphere at
-78 °C (dry ice/acetone bath), slowly add a solution of methanesulfonic anhydride (1.1 eq)
in anhydrous DCM. Stir the mixture for 15-30 minutes.

Add a solution of the secondary alcohol (1.0 eq) in anhydrous DCM to the reaction mixture at
-78 °C. Stir for 30-60 minutes.

Slowly add anhydrous triethylamine (5.0 eq) to the reaction mixture and continue stirring at
-78 °C for 30 minutes.

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
Quench the reaction with water and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

Purify the resulting ketone by column chromatography.

Logical Workflow: Reagent Selection
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Decision workflow for selecting a mesylating agent.
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Conclusion

Methanesulfonic anhydride is a potent and versatile electrophile that plays a crucial role in
modern organic synthesis. Its high reactivity, coupled with the advantage of producing cleaner
reaction profiles compared to its chloride counterpart in certain applications, makes it an
indispensable tool for chemists in research and development. A thorough understanding of its
electrophilic nature and the availability of robust experimental protocols are key to leveraging
its full potential in the synthesis of complex molecules. Further computational studies would be
beneficial to provide a more detailed quantitative picture of its electrophilicity and to aid in the
rational design of new synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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